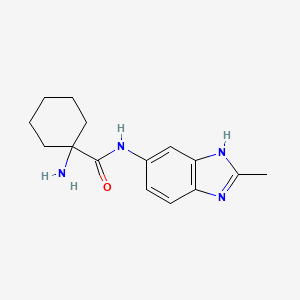![molecular formula C15H15FN4 B7557760 N-[(4-fluorophenyl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7557760.png)
N-[(4-fluorophenyl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-fluorophenyl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as JNJ-47965567 and has been found to possess unique biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-[(4-fluorophenyl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine involves the inhibition of PKC enzymes. This compound binds to the ATP-binding site of PKC enzymes, preventing their activation and subsequent downstream signaling. This inhibition can result in the suppression of cell proliferation, induction of apoptosis, and inhibition of angiogenesis.
Biochemical and Physiological Effects:
This compound has been found to have unique biochemical and physiological effects. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Furthermore, this compound has been shown to reduce inflammation and oxidative stress in animal models of cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(4-fluorophenyl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine has several advantages and limitations for lab experiments. One advantage is its high selectivity and potency for PKC enzymes, making it a valuable tool for studying the role of PKC in various cellular processes. Additionally, this compound has been found to have minimal toxicity and is well-tolerated in animal models. However, one limitation is its poor solubility in aqueous solutions, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several future directions for the research of N-[(4-fluorophenyl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine. One direction is to investigate the potential therapeutic applications of this compound in various diseases, including cancer, diabetes, and cardiovascular diseases. Additionally, further studies are needed to understand the precise mechanisms of action of this compound and its effects on various cellular processes. Furthermore, the development of more soluble analogs of this compound can improve its usability in lab experiments.
Métodos De Síntesis
The synthesis of N-[(4-fluorophenyl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine involves a multi-step process that includes the reaction of 4-fluorobenzaldehyde with 3,4-dihydropyridin-2(1H)-one to form an intermediate compound. This intermediate is then reacted with 1,3-dimethyl-1H-pyrazol-5-amine to produce the final product.
Aplicaciones Científicas De Investigación
N-[(4-fluorophenyl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine has been extensively studied for its potential applications in scientific research. This compound has been found to be a potent and selective inhibitor of the protein kinase C (PKC) family of enzymes. PKC enzymes play a critical role in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. Therefore, the inhibition of PKC enzymes by this compound can have significant implications in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4/c1-10-14-7-13(9-18-15(14)20(2)19-10)17-8-11-3-5-12(16)6-4-11/h3-7,9,17H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGSJJZASSJDQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)NCC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol](/img/structure/B7557677.png)
![2-[4-[(5-Bromothiophen-2-yl)methylamino]phenyl]acetamide](/img/structure/B7557679.png)

![2-chloro-N-[4-methoxy-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B7557697.png)
![3-[[2-(4-Aminophenyl)acetyl]amino]-4-fluorobenzamide](/img/structure/B7557704.png)
![2-[4-(Benzylamino)phenyl]acetamide](/img/structure/B7557706.png)
![2-[4-[1-(Furan-2-yl)propan-2-ylsulfamoyl]pyrazol-1-yl]acetic acid](/img/structure/B7557719.png)

![1-amino-N-[4-(4-hydroxyphenyl)butan-2-yl]cyclohexane-1-carboxamide](/img/structure/B7557745.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-pyrazol-1-ylaniline](/img/structure/B7557753.png)


![N-benzyl-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7557784.png)
